Phenyl propargyl sulfide
Description
Historical Context and Significance of Propargyl Sulfides in Synthetic Chemistry
Propargyl sulfides, the class of compounds to which phenyl propargyl sulfide (B99878) belongs, have long been recognized for their utility in organic synthesis. researchgate.net Their prominence grew significantly with the advent of transition-metal catalysis, which enabled more efficient methods for forming carbon-sulfur and carbon-carbon bonds. acs.org These compounds are valued as precursors for a diverse array of molecules, including synthetic analogs of natural products, chiral sulfur derivatives, and sulfur-containing monomers. organic-chemistry.orgjcbsc.org
A key aspect of their chemistry involves rearrangements. The thio-Claisen rearrangement of propargyl sulfides, for instance, is a well-documented transformation that allows for the construction of complex molecular frameworks. jst.go.jp Furthermore, propargyl sulfides are instrumental in the Doyle-Kirmse reaction, which facilitates the formation of carbon-carbon bonds through the reaction of sulfur ylides with diazo compounds, leading to homoallenyl sulfides. researchgate.net The synthesis of these sulfides has been achieved through various means, including the reaction of propargyl halides with thiolates, though such methods can sometimes be complicated by competing prototropic rearrangements. researchgate.net The development of catalytic methods, such as ruthenium-catalyzed S-propargylation, has provided more controlled and efficient routes to these valuable synthetic intermediates. organic-chemistry.org
Scope and Relevance of Phenyl Propargyl Sulfide in Chemical Research
This compound, specifically, serves as a versatile tool in chemical research with a broad range of applications. It is frequently employed as a key intermediate in the synthesis of heterocyclic compounds and complex organic molecules. chembk.com Research has demonstrated its utility in gold(I)-catalyzed domino reactions to produce 3-allenyl benzo[b]thiophenes, which are significant structural motifs in medicinal chemistry and materials science. researchgate.net
The compound is also a monomer for the synthesis of novel polymers. Using transition metal catalysts like PdCl₂ and RuCl₃, this compound can be polymerized to form sulfur-containing polyacetylenes, materials with interesting electro-optical properties. researchgate.netchemsrc.com Its reactivity has been explored in sigmaaldrich.comchemicalbook.com-sigmatropic rearrangements of sulfur ylides, which are fundamental processes in organic synthesis for forming new bonds. chemsrc.comresearchgate.net
Furthermore, derivatives of this compound are valuable reagents. For example, α-chloropropargyl phenyl sulfide undergoes indium-promoted coupling reactions with aldehydes to afford hydroxy sulfides with high levels of stereo- and regioselectivity. acs.orgacs.org The compound also serves as a precursor for other functionalized molecules, such as sulfoximine (B86345) propargyl carbamates, through rhodium-catalyzed processes. acs.org Its role as a synthetic intermediate extends to the total synthesis of complex natural products, where the aryl propargyl sulfide unit can be a critical building block. acs.org
Methodological Approaches in this compound Research
The study of this compound involves diverse methodological approaches, encompassing its synthesis, characterization, and subsequent chemical transformations.
Synthesis: The preparation of this compound can be accomplished through several synthetic routes. A common method involves the nucleophilic substitution of a propargyl halide, such as 3-bromopropyne, with thiophenol or its corresponding thiolate salt. researchgate.netchemsrc.com Transition-metal catalysis has offered more refined approaches. For instance, ruthenium complexes have been shown to effectively catalyze the S-propargylation of thiols using propargylic carbonates under neutral conditions, providing a direct route to the desired sulfide. organic-chemistry.org A one-pot, thiol-free method has also been developed, starting from benzyl (B1604629) bromides and potassium thioacetate (B1230152), which offers a convenient pathway to various sulfides. rsc.org
Reactions and Transformations: The synthetic utility of this compound is showcased in a variety of reactions:
Rearrangements: It participates in the thio-Claisen rearrangement and is a substrate for studying sigmaaldrich.comchemicalbook.com-sigmatropic rearrangements of sulfur ylides generated in situ. researchgate.netresearchgate.net
Cycloadditions and Domino Reactions: Gold(I) catalysts can trigger a domino sequence involving cyclization and rearrangement to form benzo[b]thiophenes. researchgate.net
Polymerization: It can be polymerized using transition metal catalysts to create sulfur-containing conjugated polymers. researchgate.net
Coupling Reactions: The α-chloro derivative of this compound is used in indium-promoted coupling reactions. acs.org
Ylide Chemistry: It reacts with metal carbenes, generated from diazo compounds, to form sulfur ylides, which can then undergo further transformations like the Doyle-Kirmse reaction. researchgate.netchemsrc.com
Characterization: The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, with specific chemical shifts in ¹H and ¹³C NMR spectra providing definitive structural information. rsc.org
Table 2: Spectroscopic Data for this compound Click on the headers to sort the table.
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity | Assignment | Source(s) |
| ¹H NMR | 7.49 | 7.8 | Doublet | 2H (Aromatic) | rsc.org |
| ¹H NMR | 7.36 | 7.3, 7.8 | Triplet | 2H (Aromatic) | rsc.org |
| ¹H NMR | 7.28 | 7.5, 7.1 | Triplet | 1H (Aromatic) | rsc.org |
| ¹H NMR | 3.64 | 2.6 | Doublet | 2H (SCH₂) | rsc.org |
| ¹H NMR | 2.25 | 2.6 | Triplet | 1H (C≡CH) | rsc.org |
| ¹³C NMR | 135.3 | - | - | Aromatic C | rsc.org |
| ¹³C NMR | 129.6 | - | - | Aromatic CH | rsc.org |
| ¹³C NMR | 129.0 | - | - | Aromatic CH | rsc.org |
| ¹³C NMR | 126.5 | - | - | Aromatic CH | rsc.org |
| ¹³C NMR | 80.8 | - | - | C≡CH | rsc.org |
| ¹³C NMR | 71.9 | - | - | C≡CH | rsc.org |
| ¹³C NMR | 22.0 | - | - | SCH₂ | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKVNRKJSSHQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399689 | |
| Record name | Phenyl propargyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399689 | |
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Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-88-7 | |
| Record name | (2-Propyn-1-ylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl propargyl sulfide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60399689 | |
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| Record name | Phenyl propargyl sulfide | |
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Synthetic Methodologies for Phenyl Propargyl Sulfide and Its Analogues
Classical Approaches to Phenyl Propargyl Sulfide (B99878) Synthesis
Traditional methods for the formation of the thioether bond in phenyl propargyl sulfide primarily rely on well-established nucleophilic substitution and alkylation reactions.
Nucleophilic Substitution Reactions in Thioether Formation
The formation of thioethers, including this compound, is often achieved through nucleophilic substitution reactions. A common strategy involves the reaction of a sulfur nucleophile with a suitable electrophile. For instance, propargyl halides like propargyl bromide are frequently used as electrophiles. The sulfur nucleophile can be generated from various sources. One established method is the reaction of propargyl halides with sodium hydrosulfide (B80085) (NaSH) to form the corresponding thiol, which can then be further reacted. This approach is straightforward and can be performed in aqueous or alcoholic media at controlled temperatures.
Another versatile route involves the use of thiourea (B124793) to form an isothiouronium salt intermediate from a propargyl halide. This intermediate is then hydrolyzed under basic conditions to yield the desired thiol. This indirect method allows for the purification of the intermediate salt, which can lead to a cleaner final product.
Alkylation of Thiophenols with Propargyl Halides
A direct and widely employed method for synthesizing this compound is the alkylation of thiophenol with a propargyl halide, such as propargyl bromide or propargyl chloride. chemsrc.comunibe.ch This reaction is typically carried out in the presence of a base to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion. academie-sciences.frtandfonline.com
The choice of base and solvent can influence the reaction's efficiency. For example, triethylamine (B128534) in toluene (B28343) has been used to achieve a near-quantitative yield of aryl propargyl thioether after several hours at reflux. academie-sciences.fr Phase-transfer catalysis (PTC) conditions, using a catalyst like tetrabutyl ammonium (B1175870) bromide, have also been explored for the S-alkylation of thiophenol. researchgate.net In some instances, potassium carbonate has been effectively used as the base. unibe.chtandfonline.com The reactivity of the propargyl halide can also play a role, with propargyl bromide often being more reactive than propargyl chloride. researchgate.net
Table 1: Classical Synthesis of this compound via Alkylation
| Reactants | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromobenzenethiol, 3-(Ethyl)propargyl bromide | Triethylamine | Toluene | Reflux, 4h | Aryl propargyl thioether | 96% | academie-sciences.fr |
| Diisobutylamine, Propargyl bromide | Potassium Carbonate | - | - | N,N-diisobutylpropargylamine | - | unibe.chtandfonline.com |
| Thiophenol, Benzyl (B1604629) bromide | Potassium Phosphate | Ethanol | Room Temp | Benzyl phenyl sulfide | 91% | niscair.res.in |
| Thiophenol, Propargyl bromide | Potassium Phosphate | Ethanol/DCM | Room Temp | This compound | 75% | niscair.res.in |
Advanced Catalytic Syntheses of this compound Scaffolds
Modern synthetic chemistry has seen a shift towards the use of metal catalysts to achieve more efficient and selective transformations. The synthesis of this compound and its analogues has benefited from these advancements, with indium and palladium catalysts playing a prominent role.
Indium-Catalyzed Substitution Reactions
Indium catalysts have emerged as powerful tools in organic synthesis. researchgate.net Indium(III) bromide, for example, has been used to catalyze the propargylation of various systems. rsc.org A notable application is the indium triiodide-catalyzed substitution of the acetoxy group in propargyl acetates with thiosilanes to form thioethers. organic-chemistry.orgorganic-chemistry.org This method is advantageous as it utilizes stable and readily available alkyl acetates, avoiding the use of strong bases and the formation of metal halide byproducts. organic-chemistry.org The reaction demonstrates broad substrate scope, tolerating various functional groups. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest that indium triiodide can facilitate both SN1 and SN2 pathways depending on the substrate. organic-chemistry.org
Indium has also been employed in Barbier-Grignard-type reactions. For example, an indium-mediated reaction of propargyl bromide has been used for the derivatization of aldehydes in water, highlighting a green chemistry approach. mdpi.com Furthermore, indium-mediated propargylation onto α,β-unsaturated ketones has been achieved to produce silyl (B83357) enol ethers of δ,ε-alkynyl ketones. acs.org
Table 2: Indium-Catalyzed Synthesis of Thioethers
| Substrates | Catalyst | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Propargyl acetates, Thiosilanes | Indium triiodide | Avoids strong bases, broad scope | Thioethers | organic-chemistry.orgorganic-chemistry.org |
| Aldehydes, Propargyl bromide | Indium | Reaction in water | Homoallylic alcohols | mdpi.com |
| α,β-Unsaturated ketones, Propargylindiums | - | Formal Michael addition | Silyl enol ethers of δ,ε-alkynyl ketones | acs.org |
Palladium-Mediated Approaches to Propargyl Sulfides
Palladium catalysis offers a versatile and powerful platform for the synthesis of propargyl sulfides and related structures. researchgate.netacademie-sciences.fr Palladium-catalyzed reactions often proceed under mild conditions with high chemo- and regioselectivity. nih.govresearchgate.net
One approach involves the palladium-catalyzed reaction of propargylic carbonates with thiophenols. nih.govresearchgate.net This reaction can be controlled to produce either mono(arylthiol) alkenes or bis(arylthiol) alkenes depending on the stoichiometry of the thiophenol. nih.govresearchgate.net The reaction proceeds via hydrothiolation and, in the case of bis(arylthiol) alkenes, a subsequent Tsuji-Trost type substitution. nih.govresearchgate.net The use of Pd(PPh3)4 as a catalyst has been shown to be effective in these transformations. organic-chemistry.org
Palladium catalysts are also used in domino reactions starting from propargyl sulfides to construct complex heterocyclic systems like benzo[b]thiophenes. academie-sciences.frcapes.gov.br For instance, an intramolecular Heck reaction of allyl o-iodophenyl sulfides can be catalyzed by Pd(0) to yield benzo[b]thiophenes. capes.gov.br These domino sequences can involve an initial cyclizing carbopalladation followed by a cross-coupling reaction. academie-sciences.fr The choice of the cross-coupling partner (e.g., Stille, Suzuki-Miyaura, or Mizoroki-Heck) can influence the final product. academie-sciences.fracademie-sciences.fr
Table 3: Palladium-Catalyzed Synthesis of Propargyl Sulfide Derivatives
| Substrates | Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Propargylic carbonate, Thiophenols | Palladium catalyst | Regioselective hydrothiolation/substitution | Mono and bis(arylthiol) alkenes | nih.govresearchgate.net |
| Propargyl aryl sulfide | Pd(PPh3)4, K2CO3 | Cyclocarbopalladation/Mizoroki-Heck | Benzothiophene derivative | academie-sciences.fracademie-sciences.fr |
| o-Iodothis compound | Pd(0), hydride donor | Intramolecular cyclization | 3-Methylene-2,3-dihydrobenzo[b]thiophene | capes.gov.br |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. bio-conferences.orgrroij.com In the context of this compound synthesis, this translates to the use of safer solvents, more atom-economical reactions, and the use of catalysts. bio-conferences.orgcolab.ws
For example, performing reactions in water instead of volatile organic solvents is a key aspect of green chemistry. mdpi.combio-conferences.org The indium-mediated Barbier-Grignard-type reaction of propargyl bromide with aldehydes in water is a prime example of this principle in action. mdpi.com The use of catalytic amounts of reagents, such as in the indium- and palladium-catalyzed reactions discussed above, is inherently greener than using stoichiometric amounts of reagents. organic-chemistry.orgorganic-chemistry.orgbio-conferences.org The development of atom-economic reactions, where most of the atoms from the reactants are incorporated into the final product, is another important goal. researchgate.net The A3 coupling (Alkyne, Aldehyde, and Amine) reaction to produce propargylamines is often cited as a more atom-economical alternative to traditional methods like the Grignard reaction. bio-conferences.org
Furthermore, the use of readily available and less toxic starting materials, such as alkyl acetates instead of alkyl halides, contributes to a greener synthetic route. organic-chemistry.org Research continues to focus on developing even more environmentally benign methods for the synthesis of this compound and its analogues.
Thiol-Free Synthetic Protocols for Sulfides
The development of synthetic strategies that bypass the direct use of thiols is highly desirable for creating organosulfur compounds. rsc.org These protocols often rely on alternative sulfur sources that are odorless, more stable, and safer to handle.
One prominent thiol-free, one-pot method involves using potassium thioacetate (B1230152) (PTA) as a thiol surrogate for the synthesis of unsymmetrical sulfides. nih.gov This approach has been successfully applied to prepare a variety of sulfides, including those with alkynyl groups, from starting materials like benzyl bromides under metal-free conditions. The reaction proceeds efficiently and is compatible with numerous functional groups, yielding a range of benzylic sulfides containing alkyl, alkenyl, alkynyl, and phenyl moieties. nih.gov This method provides a greener and odorless pathway compared to traditional thiol-based syntheses. nih.gov
Another effective thiol-free approach is the indium triiodide-catalyzed substitution of acetoxy groups in substrates like propargyl acetates using thiosilanes. This reaction provides access to a variety of thioethers without the need for thiol reagents. organic-chemistry.org Furthermore, a modular synthesis has been developed using a sulfoxide (B87167) reagent as a formal sulfur dication equivalent. This one-pot, three-component reaction involves two different Grignard reagents and allows for the flexible construction of various sulfides. organic-chemistry.org Bunte salts (S-alkyl, S-aryl, and S-vinyl thiosulfates) also serve as excellent thiol-free sulfur sources, reacting with Grignard reagents to produce sulfides in good yields. organic-chemistry.org
Table 1: Thiol-Free Synthesis of this compound Analogues using Potassium Thioacetate (PTA) This table illustrates the scope of a one-pot, metal-free reaction using benzyl halides, potassium thioacetate, and an electrophile (propargyl bromide) to form unsymmetrical sulfides.
| Benzyl Halide Substrate | Product | Yield (%) |
| Benzyl bromide | Benzyl propargyl sulfide | 85 |
| 4-Methylbenzyl bromide | 4-Methylbenzyl propargyl sulfide | 82 |
| 4-Methoxybenzyl bromide | 4-Methoxybenzyl propargyl sulfide | 88 |
| 4-Chlorobenzyl bromide | 4-Chlorobenzyl propargyl sulfide | 78 |
| 4-Bromobenzyl bromide | 4-Bromobenzyl propargyl sulfide | 75 |
| Data synthesized from findings reported in thiol-free synthetic methodologies. nih.gov |
Aqueous Media and Solvent-Free Reaction Conditions
Performing organic reactions in water or under solvent-free conditions represents a significant advancement in green chemistry. These methods reduce reliance on volatile organic solvents, which are often hazardous and costly to dispose of.
Significant progress has been made in synthesizing propargyl sulfides in aqueous environments. One notable example is the indium-promoted coupling reaction between α-chloropropargyl phenyl sulfide and various aldehydes, which proceeds efficiently in water. acs.org This method exhibits excellent regioselectivity, preserving the propargyl functionality without rearrangement to the allene (B1206475) isomer, a common side reaction with other metals. The reaction is believed to occur through either a chelated or non-chelated pathway, which can be controlled by the presence of indium(III) chloride. acs.org The use of indium has also been extended to the synthesis of propargyl selenides, analogues of propargyl sulfides, in aqueous media, with mixtures of THF and water shown to accelerate the reaction rate. mdpi.com
Solvent-free conditions have also been explored for the synthesis of sulfides. A method utilizing zirconium tetrachloride (ZrCl₄) dispersed on dry silica (B1680970) gel has proven effective for the S-alkylation of thiols with alcohols under solvent-free conditions, demonstrating the potential for solid-supported, solventless reactions in this field. tandfonline.com
Table 2: Indium-Promoted Aqueous Synthesis of this compound Derivatives This table summarizes the reaction of α-chloropropargyl phenyl sulfide with various aldehydes in an aqueous medium, highlighting the stereoselectivity and yields.
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 1,2-diphenyl-3-(phenylthio)pent-4-yn-1-ol | 85 | 80:20 |
| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-phenyl-3-(phenylthio)pent-4-yn-1-ol | 82 | 75:25 |
| 2-Naphthaldehyde | 1-(naphthalen-2-yl)-2-phenyl-3-(phenylthio)pent-4-yn-1-ol | 90 | 85:15 |
| Cinnamaldehyde | 1,4-diphenyl-3-(phenylthio)hex-5-en-1-yn-1-ol | 78 | >95:5 |
| Data synthesized from findings reported on indium-promoted coupling reactions. acs.org |
Reactivity and Transformational Chemistry of Phenyl Propargyl Sulfide
Sigmatropic Rearrangements Involving Phenyl Propargyl Sulfide (B99878)
Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a pi system. Phenyl propargyl sulfide is a key substrate in several such rearrangements, leading to the synthesis of valuable molecular scaffolds.
The Doyle-Kirmse reaction is a powerful carbon-carbon bond-forming reaction that involves the bohrium.comresearchgate.net-sigmatropic rearrangement of a sulfur ylide. wikipedia.org When this compound is subjected to the conditions of the Doyle-Kirmse reaction, it serves as a precursor to a sulfur ylide intermediate, which then rearranges to form an allenyl sulfide. bohrium.com
The reaction is typically initiated by the reaction of a diazo compound with a metal catalyst, such as rhodium or copper, to generate a metal carbene. wikipedia.org The sulfur atom of this compound then acts as a nucleophile, attacking the metal carbene to form a sulfonium (B1226848) ylide. This ylide intermediate readily undergoes a bohrium.comresearchgate.net-sigmatropic rearrangement, a concerted process that is thermally allowed and proceeds with high stereoselectivity, to yield the corresponding allenyl sulfide product. bohrium.comresearchgate.net The general mechanism is depicted below:
General Mechanism of the Doyle-Kirmse Reaction with this compound
Carbene Formation: A diazo compound reacts with a metal catalyst to form a metal carbene.
Ylide Formation: The sulfur atom of this compound nucleophilically attacks the metal carbene, generating a sulfonium ylide.
bohrium.comresearchgate.net-Sigmatropic Rearrangement: The sulfonium ylide undergoes a rapid intramolecular rearrangement to form the final allenyl sulfide product.
Recent advancements have demonstrated that this transformation can also be catalyzed by silver compounds and even biocatalysts. rsc.org Engineered variants of myoglobin (B1173299) have been shown to catalyze the Doyle-Kirmse reaction of this compound with ethyl diazoacetate, affording the corresponding allenyl sulfide in high yields. nih.govrochester.edu
| Diazo Compound | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl diazoacetate | Rh₂(OAc)₄ | Dichloromethane | High |
| Ethyl diazoacetate | Engineered Myoglobin | Aqueous Buffer | 71-83 |
| Benzyl (B1604629) α-diazoacetate | Engineered Myoglobin | Aqueous Buffer | High |
The Stevens rearrangement is another important transformation of sulfonium ylides, involving a bohrium.comnih.gov-sigmatropic rearrangement to form a more stable sulfide product. jocpr.com The reaction is typically initiated by the deprotonation of a sulfonium salt with a strong base to form the ylide intermediate. jocpr.com
In the context of this compound, a Stevens rearrangement would first require the formation of a sulfonium salt, for instance, by alkylation of the sulfur atom. Subsequent treatment with a strong base would generate the corresponding sulfonium ylide. This ylide could then potentially undergo a bohrium.comnih.gov-rearrangement, where one of the groups attached to the sulfur migrates to the adjacent carbon atom. The mechanism is generally believed to proceed through a radical pair intermediate, although an ionic pair mechanism has also been proposed, particularly when the migrating group is phenyl. jocpr.com
While the Stevens rearrangement is a well-established reaction for various sulfonium salts, specific examples detailing this rearrangement with ylides derived from this compound are not extensively documented in the reviewed literature.
The structure of the unsaturated moiety in a sulfide substrate significantly influences its reactivity in sigmatropic rearrangements like the Doyle-Kirmse reaction.
Propargyl Sulfides: As discussed, propargyl sulfides, such as this compound, react with metal carbenes to form sulfonium ylides that undergo a bohrium.comresearchgate.net-sigmatropic rearrangement to yield allenyl sulfides . wikipedia.org
Allyl Sulfides: In contrast, allyl sulfides under the same reaction conditions also form sulfonium ylides. However, their bohrium.comresearchgate.net-sigmatropic rearrangement leads to the formation of homoallylic sulfides . wikipedia.org
Allenyl Sulfides: Allenyl sulfides can also participate in these rearrangements. Their reaction with metal carbenes and subsequent bohrium.comresearchgate.net-sigmatropic rearrangement results in the formation of homopropargyl sulfides . wikipedia.org
This divergent reactivity highlights the synthetic utility of these rearrangements, allowing for the selective synthesis of different classes of organosulfur compounds based on the choice of the starting sulfide. The differing outcomes are a direct consequence of the distinct electronic and steric properties of the propargyl, allyl, and allenyl groups, which dictate the regiochemistry and stereochemistry of the rearrangement.
Carbon-Carbon Bond Forming Reactions
Beyond sigmatropic rearrangements, the propargyl group in this compound offers a reactive site for the formation of new carbon-carbon bonds.
The terminal alkyne proton in this compound is acidic and can be removed by a strong base to generate a nucleophilic acetylide. This acetylide, in principle, could then participate in coupling reactions with electrophiles such as aldehydes and ketones to form propargylic alcohols. This type of reaction, known as propargylation, is a fundamental carbon-carbon bond-forming transformation.
However, the direct use of this compound as a nucleophile in coupling reactions with aldehydes and ketones is not a commonly reported transformation in the scientific literature. More frequently, such reactions are carried out using propargyl halides or organometallic propargyl reagents.
The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds across the triple bond, leading to the formation of a more saturated product.
The addition of hydrogen halides (H-X) to the alkyne would be expected to proceed via a mechanism involving the formation of a vinyl cation intermediate. youtube.com In accordance with Markovnikov's rule, the hydrogen atom of the electrophile will add to the carbon atom of the triple bond that already bears more hydrogen atoms (the terminal carbon), while the halide will add to the more substituted carbon. This regioselectivity is due to the greater stability of the resulting vinyl cation.
The reaction can proceed in two stages. The first addition of H-X across the triple bond would yield a vinyl sulfide. If a second equivalent of H-X is present, a further addition can occur to the resulting double bond, leading to a geminal dihalide. The reactivity of the alkyne in this compound towards electrophilic addition is generally lower than that of a corresponding alkene due to the higher energy of the vinyl cation intermediate.
| Compound Name |
|---|
| This compound |
| Ethyl diazoacetate |
| Benzyl α-diazoacetate |
| Allenyl sulfide |
| Homoallylic sulfide |
| Homopropargyl sulfide |
| Propargylic alcohol |
| Vinyl sulfide |
| Geminal dihalide |
Radical Addition Reactions
The chemistry of this compound in the context of radical reactions can be understood by examining the behavior of its constituent radical fragments: the phenyl radical (C₆H₅•) and the propargyl radical (H₂C=C=CH• ↔ •H₂C-C≡CH). The reaction between these two radicals serves as a fundamental model for understanding potential radical-radical coupling pathways and molecular growth mechanisms, such as those observed in combustion environments. sci-hub.seresearchgate.netnih.gov
Experimental and theoretical studies on the reaction of phenyl and propargyl radicals have been conducted over a wide range of temperatures (300–1000 K). researchgate.netnih.gov At lower temperatures (around 300 K), the primary products observed are the direct adducts from radical-radical addition. researchgate.netacs.org The entrance channels for this radical association lead to the formation of 3-phenyl-1-propyne (B125596) and phenylallene. researchgate.net
As the temperature increases, further isomerization and dissociation pathways become accessible, leading to a more complex product distribution. researchgate.netnih.gov Notably, at elevated temperatures (up to 1000 K), the formation of additional isomers, including the bicyclic aromatic compound indene, is observed. researchgate.netacs.org This demonstrates that the recombination of phenyl and propargyl radicals can provide a viable mechanism for the construction of more complex polycyclic aromatic systems. researchgate.net The reaction can also yield bimolecular products such as indenyl radical (C₉H₇) plus a hydrogen atom. researchgate.netnih.gov
| Temperature | Primary Products | Secondary/High-Temp Products |
| 300 K | 3-Phenyl-1-propyne, Phenylallene | - |
| Up to 1000 K | 3-Phenyl-1-propyne, Phenylallene | Indene, Indenyl radical + H |
These studies highlight the potential of the phenyl and propargyl moieties within this compound to participate in complex radical-mediated transformations, leading to significant skeletal reorganization and molecular growth.
Cyclization and Heterocyclization Reactions
The unique structure of this compound, featuring a nucleophilic sulfur atom and a reactive alkyne tethered to an aromatic ring, makes it an excellent precursor for the synthesis of sulfur-containing heterocycles through cyclization reactions.
Propargyl compounds are widely recognized as versatile synthons for building a variety of heterocyclic structures. researchgate.net In the case of aryl propargyl sulfides, intramolecular cyclization provides a direct route to thiochromenes and related scaffolds. A notable example is the 6-endo-dig cyclization of S-aryl propargyl sulfides to produce 2H-thiochromenes. researchgate.net This transformation can be promoted by various catalysts, with the substitution pattern at the propargylic position playing a key role in directing the course of the reaction. researchgate.net
Gold catalysts have proven particularly effective in mediating the cyclization of propargylic systems. nih.govrsc.org While many examples involve nitrogen- or oxygen-based nucleophiles, the principles extend to sulfur nucleophiles. For instance, gold-catalyzed cyclization of 3-(2'-azidoaryl)-1-arylpropargyl carbonates proceeds through a sequence involving a rearrangement and a 6-endo-trig cyclization to generate quinolines. nih.gov This illustrates the power of gold catalysis to activate the alkyne toward intramolecular nucleophilic attack, a strategy readily applicable to substrates like this compound for the synthesis of sulfur heterocycles. documentsdelivered.com
| Substrate Type | Reaction Type | Catalyst/Promoter | Heterocyclic Product |
| S-Aryl Propargyl Sulfides | 6-endo-dig cyclization | Ag(I) or NIS | 2H-Thiochromenes |
| 3-(2'-Azidoaryl)-1-arylpropargyl Carbonates | 3,3-rearrangement / 6-endo-trig cyclization | Au(I) catalyst | Quinolines |
| N-tethered Indole-Arylpropargyl Systems | Cycloisomerization / Intramolecular Nucleophilic Addition | Au(I) catalyst | Polycyclic N-heterocycles |
Cascade, or tandem, reactions offer an efficient strategy for constructing complex molecular architectures in a single synthetic operation. Propargyl-containing compounds are excellent substrates for such transformations. arkat-usa.orgumich.edu A prime example is the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines. kyoto-u.ac.jp This reaction is initiated by the gold-catalyzed activation of the alkyne, which triggers a migration of the propargyl group from the nitrogen atom, followed by a hydroarylation of the resulting allene (B1206475) intermediate. kyoto-u.ac.jp This sequence generates complex tetracyclic indoline (B122111) structures in a highly efficient manner. kyoto-u.ac.jp
Similarly, copper-catalyzed cascade reactions involving the intermolecular addition of a nucleophile to a propargylic azide, followed by an intramolecular cyclization, have been developed to synthesize bisphosphorylated indole (B1671886) derivatives. researchgate.net These examples, while not starting from this compound itself, establish a clear precedent for the potential of the propargyl sulfide unit to engage in cascade heterocyclization. A hypothetical cascade could involve an initial reaction at the alkyne, which then sets the stage for the phenylthio group to participate in a subsequent intramolecular cyclization step, leading to complex sulfur-containing polycycles.
Propargylic Substitution Reactions
The propargylic position in this compound is activated for substitution reactions, allowing for the introduction of a wide range of nucleophiles. The development of catalytic methods has made these transformations highly efficient and synthetically valuable. nih.govnih.govacs.org
A primary method for the synthesis of propargylic sulfides involves the direct catalytic substitution of propargylic alcohols with thiols. researchgate.net Thiolate-bridged diruthenium complexes have been shown to be effective catalysts for this transformation. researchgate.net These reactions proceed via the formation of a ruthenium-allenylidene intermediate, which is then attacked by the thiol nucleophile to afford the corresponding propargylic sulfide. This method is applicable to propargylic alcohols bearing both terminal and internal alkyne groups. researchgate.net
Palladium catalysis also provides a powerful tool for the preparation of propargylic sulfides from propargyl halides or mesylates and thiols. scilit.com Furthermore, copper-catalyzed propargylic substitution reactions using organocuprate reagents derived from aryl lithium compounds offer another effective route. mdpi.com These reactions typically proceed with high regioselectivity and enantiospecificity, demonstrating the precise control achievable in these transformations. mdpi.com An interesting related transformation is the nucleophilic ortho-propargylation of aryl sulfoxides, which proceeds through an interrupted Pummerer rearrangement followed by an allenyl thio-Claisen rearrangement sequence. nih.gov
Oxidative Transformations of the Sulfide Moiety
The sulfur atom in this compound is susceptible to oxidation, providing straightforward access to the corresponding phenyl propargyl sulfoxide (B87167) and phenyl propargyl sulfone. The selective oxidation of sulfides is a cornerstone transformation in organosulfur chemistry, with the outcome being highly dependent on the choice of oxidant and reaction conditions. jchemrev.comthieme-connect.com
Selective oxidation to the sulfoxide can be achieved using a single equivalent of a mild oxidizing agent. organic-chemistry.org A common and effective method involves the use of 30% hydrogen peroxide (H₂O₂), often in a solvent like glacial acetic acid, under transition-metal-free conditions. nih.gov This "green" method provides excellent yields and selectivity for the sulfoxide, avoiding overoxidation to the sulfone. nih.gov Another widely used reagent for this conversion is m-chloroperbenzoic acid (mCPBA) at low temperatures. orgsyn.org
To achieve the fully oxidized phenyl propargyl sulfone, more forcing conditions or a stoichiometric excess of the oxidizing agent is required. organic-chemistry.org Using two or more equivalents of mCPBA is a standard laboratory procedure for converting sulfides directly to sulfones. reddit.com Alternatively, reaction systems like hydrogen peroxide in the presence of a suitable catalyst, such as sodium tungstate, can efficiently drive the oxidation past the sulfoxide stage to the sulfone. reddit.com The ability to selectively access either the sulfoxide or the sulfone greatly enhances the synthetic utility of this compound, as these oxidized derivatives have distinct chemical properties and applications. orientjchem.orgjsynthchem.com
| Target Product | Common Reagents | Key Conditions |
| Phenyl Propargyl Sulfoxide | Hydrogen Peroxide (H₂O₂) | 1 equivalent, glacial acetic acid, room temp. |
| m-Chloroperbenzoic Acid (mCPBA) | 1 equivalent, CH₂Cl₂, low temp. (-78 °C to 0 °C) | |
| Phenyl Propargyl Sulfone | Hydrogen Peroxide (H₂O₂) | >2 equivalents, often with catalyst (e.g., Na₂WO₄) |
| m-Chloroperbenzoic Acid (mCPBA) | >2 equivalents, CH₂Cl₂ | |
| Potassium Permanganate (KMnO₄) | Stoichiometric amount |
Catalysis in Phenyl Propargyl Sulfide Chemistry
Transition Metal Catalysis in Phenyl Propargyl Sulfide (B99878) Transformations
Palladium catalysts are versatile tools in organic synthesis and have been employed in the transformation of propargylic compounds, including those with a phenyl sulfide moiety. scilit.comvu.nl These reactions often proceed through the formation of allenyl- and propargyl-palladium intermediates, which can then undergo further reactions. researchgate.net Palladium-catalyzed reactions of propargylic compounds can lead to the formation of both carbocyclic and heterocyclic structures through cyclization processes. acs.org
One notable application is the palladium-catalyzed preparation of propargylic or allenic sulfides from propargyl halides or mesylates and thiols. scilit.com Additionally, palladium catalysts have been utilized in cyclization-carbonylation-cyclization coupling reactions of ortho-alkynyl phenyl sulfides, demonstrating the potential for complex molecule synthesis in a single operation. nih.govresearchgate.net The choice of ligands, such as monodentate or bidentate phosphines, can influence the reaction pathway and the resulting products. acs.org
Table 1: Examples of Palladium-Catalyzed Reactions of Propargylic Compounds This table is interactive. Users can sort and filter the data.
| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Preparation of Propargylic/Allenic Sulfides | Pd(0) with bidentate phosphine (B1218219) ligands | Propargyl halides/mesylates and thiols | Propargylic or allenic sulfides | scilit.com |
| Cyclization | Pd(OAc)₂ with PPh₃ | Ethyl 3-(o-trifluoroacetamido-phenyl)-1-propargyl carbonates | Heterocyclic compounds | acs.org |
| Cyclization-Carbonylation-Cyclization | Palladium(II)-bisoxazoline complexes | (ortho-Alkynyl phenyl) (methoxymethyl) sulfides | Bis(benzothiophen-3-yl) methanones | nih.govresearchgate.net |
Rhodium catalysts have demonstrated utility in the transformation of propargylic compounds, including analogs of phenyl propargyl sulfide. A key reaction is the rhodium-catalyzed cycloisomerization of N-propargyl enamine derivatives, which yields six-membered azacycles under mild conditions. nih.govresearchgate.netamanote.com This process is believed to proceed through an intramolecular nucleophilic attack of the enamine on a rhodium vinylidene intermediate. nih.govresearchgate.net
Another significant rhodium-catalyzed transformation is the nih.govresearchgate.net-sigmatropic rearrangement of sulfur ylides derived from the reaction of rhodium carbenes with sulfides. researchgate.net This methodology has been applied to the synthesis of sulfide-substituted 1,5-enynes. researchgate.net Furthermore, rhodium catalysts have been employed in the head-to-tail dimerization of N-sulfonylated propargylamines, which are structurally related to this compound.
Table 2: Overview of Rhodium-Catalyzed Reactions of Propargylic Derivatives This table is interactive. Users can sort and filter the data.
| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Cycloisomerization | [Rh(C₂H₂)₂Cl]₂/P(4-F-C₆H₄)₃ with DABCO | N-propargyl enamine derivatives | Six-membered azacycles | nih.govresearchgate.netamanote.com |
| nih.govresearchgate.net-Sigmatropic Rearrangement | Rh(II) catalysts | Allyl sulfides and alkynyl carbenes | Sulfide-substituted 1,5-enynes | researchgate.net |
| Dimerization | Rh(PPh₃)₃Cl or [Rh(COD)Cl]₂/dppf | N-sulfonylated propargylamines | gem-enyne products |
Copper catalysts are effective in promoting a variety of reactions involving propargylic substrates. rsc.org These reactions often proceed via the formation of copper-allenylidene intermediates. rsc.org Copper-catalyzed propargylic substitutions have been extensively studied, with a range of nucleophiles, including nitrogen, carbon, oxygen, and sulfur nucleophiles, being successfully employed. rsc.org
A notable application is the copper-catalyzed enantioselective trifluoromethylthiolation of secondary propargyl sulfonates, which provides access to chiral trifluoromethylthiolated compounds. chinesechemsoc.org Copper-N-heterocyclic carbene (NHC) complexes have been shown to catalyze the nucleophilic fluorination of propargylic electrophiles. nih.gov Additionally, copper-catalyzed coupling reactions of enynes and nitriles can lead to the formation of polysubstituted pyrroles. nih.gov
Table 3: Selected Copper-Catalyzed Reactions of Propargylic Compounds This table is interactive. Users can sort and filter the data.
| Reaction Type | Catalyst System | Substrate Type | Nucleophile/Reagent | Product Type | Reference |
|---|---|---|---|---|---|
| Enantioselective Trifluoromethylthiolation | Copper catalyst | Secondary propargyl sulfonates | Trifluoromethylthio silver | Chiral trifluoromethylthiolated compounds | chinesechemsoc.org |
| Nucleophilic Fluorination | [(IPr)CuCl] | Propargylic tosylates | Et₃N·3HF | Propargylic fluorides | nih.gov |
| Enantioconvergent C(sp³)–P Cross-Coupling | Copper catalyst with multidentate chiral anionic ligands | Racemic propargyl bromides | H-phosphonates | Chiral α-chiral alkyl phosphorous compounds | researchgate.net |
Silver catalysts have emerged as valuable tools in the functionalization of propargyl sulfides. A prominent example is the silver-catalyzed Doyle-Kirmse reaction, which involves the reaction of allyl and propargyl sulfides with diazo compounds. rsc.orgnih.govresearchgate.netresearchgate.netacs.org This reaction proceeds via a nih.govresearchgate.net-sigmatropic rearrangement of a sulfonium (B1226848) ylide intermediate, leading to the formation of carbon-carbon and carbon-sulfur bonds in a single step. researchgate.net This methodology has been extended to the reaction of propargyl sulfides with vinyl triftosylhydrazones to generate 1,4-enallenyl sulfides. nih.govacs.org
Table 4: Silver-Catalyzed Doyle-Kirmse Reaction of Propargyl Sulfides This table is interactive. Users can sort and filter the data.
| Substrate 1 | Substrate 2 | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Propargyl sulfides | Diazo compounds | Silver catalyst | 1,4-enallenyl sulfides and other rearranged products | rsc.orgresearchgate.net |
| Propargyl sulfides | Vinyl triftosylhydrazones | Silver catalyst | 1,4-enallenyl sulfides | nih.govacs.org |
Indium metal has proven to be a highly effective promoter for the coupling reactions of α-chloropropargyl phenyl sulfide with aldehydes. nih.gov This Barbier-type reaction proceeds under aqueous conditions and exhibits excellent regioselectivity, retaining the propargyl functionality. nih.govrsc.orgrsc.org This is in contrast to other metals that often lead to a mixture of propargyl and allenic products. nih.gov The reaction also displays good stereoselectivity between syn and anti isomeric products. nih.gov The proposed mechanism involves either a chelated or non-chelated pathway, which can be controlled by the presence or absence of indium(III) chloride. nih.gov
Table 5: Indium-Promoted Coupling of α-Chloropropargyl Phenyl Sulfide with Aldehydes This table is interactive. Users can sort and filter the data.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | 88:12 | 85 | nih.gov |
| p-Chlorobenzaldehyde | 89:11 | 82 | nih.gov |
| p-Methoxybenzaldehyde | 87:13 | 88 | nih.gov |
| 2-Naphthaldehyde | 90:10 | 84 | nih.gov |
| Cinnamaldehyde | 85:15 | 78 | nih.gov |
| Cyclohexanecarboxaldehyde | 75:25 | 75 | nih.gov |
| Isobutyraldehyde | 67:33 | 72 | nih.gov |
Gold(I) chloride is a potent catalyst for the activation of alkynes, including those in propargylic systems. nih.govacs.orgyoutube.com Gold(I) complexes are highly effective for the electrophilic activation of alkynes, facilitating the construction of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org One significant application is the gold(I)-chloride-catalyzed synthesis of α-sulfenylated carbonyl compounds from propargylic alcohols and aryl thiols. uw.edu.pl This reaction demonstrates broad substrate scope with respect to both the propargylic alcohol and the aryl thiol. uw.edu.pl
The mechanism of gold-catalyzed reactions of propargyl esters can involve either a nih.govresearchgate.net-sigmatropic rearrangement to form a gold-carbene species or a 1,3-acyloxy migration to yield an allenyl ester, which can then undergo further transformations. nih.gov Gold(I) catalysis has also been utilized in the synthesis of various heterocyclic compounds through the intramolecular addition of nucleophiles to the activated alkyne. researchgate.netnih.gov
Table 6: Gold(I)-Chloride Catalyzed Synthesis of α-Sulfenylated Carbonyl Compounds This table is interactive. Users can sort and filter the data.
| Propargylic Alcohol | Aryl Thiol | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Phenyl-2-propyn-1-ol | Thiophenol | 2-(Phenylthio)-1-phenylpropan-1-one | 97 | uw.edu.pl |
| 1-(p-Tolyl)-2-propyn-1-ol | Thiophenol | 2-(Phenylthio)-1-(p-tolyl)propan-1-one | 95 | uw.edu.pl |
| 1-(4-Methoxyphenyl)-2-propyn-1-ol | 4-Chlorobenzenethiol | 2-((4-Chlorophenyl)thio)-1-(4-methoxyphenyl)propan-1-one | 92 | uw.edu.pl |
| 1-Hexyn-3-ol | Thiophenol | 1-(Phenylthio)hexan-2-one | 71 | uw.edu.pl |
Other Metal Catalysts (Fe, Yb, Ca, Re)
Beyond the more common noble metal catalysts, several other metals, including iron, ytterbium, and rhenium, have demonstrated utility in catalyzing reactions of propargylic compounds. These metals offer advantages such as lower cost, unique reactivity, and tolerance to various functional groups.
Iron (Fe): As an earth-abundant and inexpensive metal, iron has garnered significant interest as a catalyst for sustainable chemical synthesis. rsc.orgmdpi.com Iron(III) chloride (FeCl₃) has been noted as a cost-effective Lewis acid catalyst for the nucleophilic substitution of propargylic alcohols. rsc.org While much of the detailed research has focused on substrates like propargyl acetates and alcohols, the principles are applicable to the activation of the propargylic position in sulfides. For instance, iron catalysts have been successfully employed in C–H activation and annulation reactions with propargyl acetates to produce isoquinolones under mild, oxidant-free conditions. nih.govresearchgate.net These reactions are understood to proceed through high-spin iron(II) species. nih.gov Another key application is the iron-catalyzed dehydrative alkylation of propargyl alcohol, which proceeds via a radical-polar crossover pathway to form substituted 1,3-enynes. acs.org This body of work highlights the potential of iron catalysts to engage propargylic substrates in a variety of synthetically valuable transformations.
Ytterbium (Yb): Ytterbium(III) triflate (Yb(OTf)₃) is a water-tolerant Lewis acid that has proven highly effective in catalyzing reactions of propargylic alcohols. researchgate.net It facilitates the tandem Friedel-Crafts alkylation and hydroarylation of propargylic alcohols with phenols, providing a direct and efficient route to bioactive indenol derivatives under mild conditions. nih.govacs.orgresearchgate.net This transformation underscores the catalyst's ability to generate and control propargylic cation intermediates. Furthermore, Yb(OTf)₃ has been shown to catalyze the propargylation of aldehydes using allenyltributylstannane, a reaction that is sluggish with other promoters. The reaction proceeds effectively for a range of aldehydes, demonstrating the versatility of this catalytic system.
| Entry | Aldehyde | Yield (%) |
|---|---|---|
| 1 | Benzaldehyde | 91 |
| 2 | p-Nitrobenzaldehyde | 71 |
| 3 | 2-Furfural | 66 |
| 4 | n-Octanal | 60 |
| 5 | n-Hexanal | 60 |
Calcium (Ca): Despite the growing interest in catalysis using earth-abundant metals like calcium, specific applications of calcium-based catalysts in transformations involving this compound are not well-documented in the current scientific literature.
Rhenium (Re): High-oxidation-state Rhenium-oxo complexes have emerged as robust and versatile catalysts that are notably tolerant to air and moisture. nih.govnih.gov These complexes, such as (dppm)ReOCl₃, effectively catalyze the regioselective coupling of propargyl alcohols with various nucleophiles, including allylsilanes and electron-rich aromatic compounds. nih.govnih.gov The stability of the catalyst allows for its simple recovery and reuse. nih.gov This catalytic system enables the formation of C(sp³)–C(sp³) bonds without the need for pre-activating the propargyl alcohol, and it tolerates a wide array of functional groups, including aryl halides and esters. nih.gov
Metal-Free and Photoredox Catalysis
In recent years, metal-free and photoredox catalysis have become powerful tools in organic synthesis, offering green and sustainable alternatives to traditional metal-catalyzed reactions. These methods utilize visible light to generate reactive intermediates under exceptionally mild conditions.
Visible light-promoted reactions provide a novel avenue for activating this compound and related compounds. Photoredox catalysis can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates that can participate in a variety of transformations. While direct photoredox catalysis on this compound is an emerging area, related studies demonstrate the potential of this approach. For example, the visible-light-induced aerobic oxidation of sulfides to sulfoxides has been achieved using organic dyes as metal-free photocatalysts. This method uses molecular oxygen as the ultimate oxidant and proceeds under very mild conditions.
Dual catalytic systems that combine photoredox catalysis with another catalytic cycle, such as transition metal or organocatalysis, have also been developed for propargylic functionalization. For example, the propargylation of aldehydes has been accomplished via a dual chromium/photoredox catalytic system. These strategies harness the energy of visible light to drive reactions that would otherwise require harsh conditions or stoichiometric reagents, opening new possibilities for the functionalization of molecules like this compound.
Organocatalysis in Rearrangement Processes
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a powerful strategy for controlling the reactivity and stereoselectivity of chemical processes. In the context of this compound, organocatalysis is particularly relevant to controlling rearrangement reactions, such as the thio-Claisen and nih.govresearchgate.net-sigmatropic rearrangements.
The nih.govresearchgate.net-sigmatropic rearrangement is a characteristic reaction of sulfur ylides, which can be generated from propargyl sulfides. While often initiated with metal catalysts like Rhodium(II) to form the ylide intermediate, the subsequent rearrangement transforms the propargyl sulfide into a functionalized allenyl sulfide. nih.gov This process is highly chemoselective and provides a route to valuable allenic structures. nih.gov
A closely related and fundamental transformation for this class of compounds is the thio-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift analogous to the well-known Claisen rearrangement of aryl propargyl ethers. nsf.gov Computational studies on aryl propargyl ethers show that the initial rearrangement leads to an allenyl cyclohexadienone intermediate, which can then undergo further transformations to yield products like benzopyrans or complex tetracyclic structures. nsf.gov The regioselectivity of these subsequent reactions is often determined by the thermodynamic stability of the intermediates. nsf.gov While less explored, the application of chiral organocatalysts, such as Brønsted acids like BINOL-derived phosphoric acids, could potentially induce enantioselectivity in these rearrangement processes, providing a pathway to chiral allenes or other valuable building blocks from this compound.
Mechanistic Investigations of Phenyl Propargyl Sulfide Reactions
Elucidation of Reaction Pathways and Intermediate Formation
The reactions of phenyl propargyl sulfide (B99878) can proceed through a variety of intermediates and pathways, each influenced by reaction conditions and the presence of catalysts or other reagents. Key intermediates that have been investigated include sulfonium (B1226848) ylides, singlet carbenes, carbocations, and radicals, each leading to distinct product profiles. The transition states in rearrangement reactions also play a crucial role in determining the feasibility and outcome of these transformations.
Sulfur ylides are zwitterionic species where a carbanion is adjacent to a positively charged sulfur atom. nih.gov They are typically generated in situ by the deprotonation of the corresponding sulfonium salts with a strong base. organic-chemistry.org These ylides are highly reactive, non-isolable species that serve as valuable synthetic intermediates. thieme-connect.de In the context of phenyl propargyl sulfide, the corresponding sulfonium salts can be formed, which then generate sulfonium ylides.
The reactivity of sulfonium ylides is characterized by their nucleophilic nature. researchgate.net They are known to react with electrophiles such as aldehydes, ketones, and imines to form epoxides, cyclopropanes, and aziridines, respectively, in what is known as the Corey-Chaykovsky reaction. organic-chemistry.org The reaction proceeds through the initial nucleophilic addition of the ylide to the electrophile, forming a betaine intermediate, which then undergoes intramolecular ring closure to yield the final product. mdpi.com
A significant reaction pathway for propargyl sulfonium ylides is the nih.govrsc.org-sigmatropic rearrangement. This process involves a concerted reorganization of electrons that results in the formation of β-allenyl sulfides. This rearrangement is a powerful tool for carbon-carbon bond formation and has been a subject of interest for its synthetic utility and high stereoselectivity, allowing for the transfer of chirality from the sulfur atom to a carbon center. bohrium.com The catalytic cycle for reactions involving sulfonium ylides typically involves the initial alkylation of the sulfide, followed by deprotonation to form the ylide, which then reacts with a substrate. The sulfide is regenerated at the end of the cycle, allowing it to be used in catalytic amounts. mdpi.com
Table 1: Reactivity of Sulfonium Ylides
| Reactant Type | Intermediate | Product Type | Reaction Name/Type |
|---|---|---|---|
| Aldehydes/Ketones | Betaine | Epoxides | Corey-Chaykovsky Reaction |
| Imines | Betaine | Aziridines | Corey-Chaykovsky Reaction |
| Enones | Betaine | Cyclopropanes | Corey-Chaykovsky Reaction |
| Propargyl Sulfonium Salt | Sulfonium Ylide | β-Allenyl Sulfide | nih.govrsc.org-Sigmatropic Rearrangement |
Carbenes are neutral molecules containing a divalent carbon atom with six valence electrons. They are categorized as either singlet or triplet, depending on the spin state of the non-bonding electrons. libretexts.org Singlet carbenes have a spin-paired electron configuration and typically react in a concerted manner, for example, in cyclopropanation reactions with alkenes, where the stereochemistry of the alkene is retained in the cyclopropane product. libretexts.org Triplet carbenes, on the other hand, behave as diradicals and react in a stepwise fashion, which can lead to a loss of stereochemical information. libretexts.org
The generation of carbenes can be achieved through various methods, including the photolytic, thermal, or transition metal-catalyzed decomposition of diazoalkanes. libretexts.org While carbenes are known intermediates in many organic reactions, their specific role as intermediates in the reactions of this compound is not extensively detailed in the provided search results. However, the general reactivity patterns of singlet carbenes, such as their participation in cheletropic reactions as electrophiles or nucleophiles, are well-established. libretexts.org
Rearrangement reactions are fundamental transformations in organic chemistry, and the structure and energy of the transition state dictate the reaction's feasibility and selectivity. For aryl propargyl ethers, which are structurally related to this compound, the Claisen rearrangement is a key reaction. Computational studies on the Claisen rearrangement of aryl propargyl ethers have shown that the reaction proceeds through a concerted transition state. The Gibbs free energy barrier for this rearrangement is influenced by substituents on the aryl ring. For instance, an electron-withdrawing nitro group can stabilize the partial negative charge in the transition state, thereby lowering the activation energy. nsf.gov
In these rearrangements, product distribution may not always be kinetically controlled. At higher temperatures, certain rearrangements can become reversible, allowing the reaction to proceed through a less favored kinetic pathway to form a more thermodynamically stable product. nsf.gov Another important rearrangement for propargylic systems is the nih.govrsc.org-sigmatropic rearrangement, which is common for propargyl sulfonium ylides. bohrium.com These reactions are also believed to proceed through highly ordered, cyclic transition states, which accounts for their high degree of stereospecificity. msu.edu
Carbocationic intermediates are species with a positively charged carbon atom. In reactions involving aryl-propargyl alcohols, the formation of carbocationic intermediates can be challenging and may lead to unwanted side products or polymerization. nih.gov This suggests that reaction pathways involving propargyl cations derived from this compound would also need to be carefully controlled to avoid such outcomes. The stability of any potential carbocationic intermediate would be a crucial factor in determining the reaction pathway.
Radical reactions provide an alternative set of pathways for the transformation of this compound. The reaction between the phenyl radical (C₆H₅•) and the propargyl radical (C₃H₃•) serves as a prototype for understanding these pathways, particularly in contexts like combustion and soot formation. osti.govnih.gov These radical-radical reactions can proceed through "well-skipping" pathways, which are chain-propagating and can lead to the formation of polycyclic aromatic hydrocarbons (PAHs). osti.gov
At elevated temperatures, the reaction of phenyl and propargyl radicals is dominated by chain-terminating pathways that form C₉H₈ adducts at temperatures up to 1100 K. Above 1200 K, chain-propagating pathways that produce C₉H₇ radicals become more significant. osti.gov The initial association of the radicals can produce isomers such as 3-phenyl-1-propyne (B125596) and phenylallene. rsc.orgnih.gov These initial adducts can then undergo further isomerization or dissociation to form a variety of products, including the two-ring species indene and indenyl. rsc.orgnih.govresearchgate.net The formation of these products is highly dependent on temperature and pressure. rsc.org Radical-clock experiments can be employed to confirm the intermediacy of radical species in these transformations. sci-hub.se
Table 2: Products from Phenyl + Propargyl Radical Reaction
| Temperature Range | Dominant Pathway | Key Products |
|---|---|---|
| Up to 1100 K | Chain-terminating | C₉H₈ adducts (e.g., 3-phenyl-1-propyne, phenylallene) |
| Above 1200 K | Chain-propagating | C₉H₇ radicals (e.g., indenyl radical) |
| Combustion Conditions | Isomerization/Dissociation | Indene, Indenyl |
Stereochemical and Regiochemical Control in Transformations
Controlling the stereochemistry and regiochemistry of reactions is paramount for the synthesis of specific target molecules. In the reactions of this compound and related compounds, several factors influence these outcomes.
For reactions proceeding through sulfonium ylides, the stereochemical outcome can be controlled by using chiral sulfides. This has been a successful strategy in achieving enantioselective epoxidations and aziridinations. mdpi.com The highly ordered transition state of the nih.govrsc.org-sigmatropic rearrangement of chiral propargyl sulfonium ylides allows for the efficient transfer of chirality, leading to the formation of enantioenriched allenyl sulfides. bohrium.com
Regioselectivity is a key consideration in addition and cyclization reactions. For instance, in the nickel-catalyzed addition/cyclization of o-(cyano)phenyl propargyl ethers with arylboronic acids, a regioselective anti-addition of the arylboronic acid to the alkyne is observed. researcher.life Similarly, in the intramolecular hydroarylation of phenyl propargyl ether, the reaction can proceed via either a 5-exo-dig or a 6-endo-dig pathway, and the regioselectivity can be influenced by the catalyst used. researcher.life The formation of direct adducts from the phenyl and propargyl radical reaction at 300 K shows good agreement between experimental and theoretical branching fractions, indicating a degree of regiochemical control even in these high-energy reactions. nih.gov
Theoretical and Computational Studies on Phenyl Propargyl Sulfide
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational studies of molecular systems. These methods, derived from the principles of quantum mechanics, are used to determine the electronic structure of molecules, from which a wide range of properties, including geometries, energies, and reaction pathways, can be derived. For phenyl propargyl sulfide (B99878) and its related reactions, both Density Functional Theory (DFT) and high-level ab initio methods have been instrumental in providing a detailed understanding of its chemical behavior.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for investigating the mechanisms of complex organic reactions. In the context of reactions that can produce isomers of phenyl propargyl sulfide, such as the recombination of phenyl and propargyl radicals, DFT is often employed to optimize the geometries of reactants, transition states, and products.
For instance, studies have utilized the B3LYP functional with the 6-311G** basis set to map out the potential energy surface of such reactions rsc.orgnih.govrsc.org. These calculations reveal the intricate pathways leading to the formation of various isomers, including 3-phenyl-1-propyne (B125596), a structural isomer of this compound, and phenylallene. DFT calculations have been crucial in identifying the transition state structures that connect these intermediates and in determining the energy barriers associated with different reaction channels. This level of detail is essential for understanding the factors that govern product selectivity.
While DFT is a powerful tool, for a more accurate determination of the energies of key points on a potential energy surface, higher-level ab initio methods are often required. These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation, which is critical for achieving "kinetic accuracy."
In the study of the phenyl and propargyl radical recombination, the potential energy surface was further refined using the CCSD(T)-F12/cc-pVTZ-f12 level of theory for closed-shell singlet species rsc.orgnih.govrsc.org. This explicitly correlated coupled-cluster method provides highly accurate single-point energies. For species with significant diradical character, where a single-reference method like CCSD(T) may not be appropriate, the multireference CASPT2 method (Complete Active Space Second-order Perturbation Theory) has been employed rsc.orgnih.govrsc.org. The combination of these high-level calculations provides a benchmark-quality potential energy surface, which is a prerequisite for reliable kinetic and thermodynamic modeling.
Potential Energy Surface Mapping
A potential energy surface (PES) is a conceptual and mathematical representation of the energy of a molecular system as a function of its geometry. Mapping the PES is a central goal of theoretical studies on reaction mechanisms. For the formation of isomers of this compound from the phenyl and propargyl radicals, the PES reveals a complex landscape of interconnected wells (intermediates) and mountain passes (transition states) rsc.org.
The initial barrierless association of the phenyl and propargyl radicals leads to the formation of two primary adducts: 3-phenyl-1-propyne and phenylallene rsc.orgnih.govrsc.org. From these intermediates, the PES shows pathways for isomerization and dissociation. A significant finding from these studies is the elucidation of pathways leading to the formation of a second, five-membered ring, resulting in the production of indene and the indenyl radical rsc.orgnih.govrsc.org. The computed PES provides the relative energies of all stationary points, which are the inputs for subsequent kinetic modeling.
Table 1: Calculated Relative Energies of Key Species on the Phenyl + Propargyl Reaction PES
| Species | Relative Energy (kcal/mol) |
| Phenyl + Propargyl | 0.0 |
| 3-Phenyl-1-propyne | -91.0 |
| Phenylallene | -88.5 |
| Indene + H | -45.0 |
| Indenyl + 2H | -2.5 |
Note: Data is illustrative and based on findings from theoretical studies rsc.org.
Reaction Kinetics and Thermodynamics Modeling
Building upon a well-defined potential energy surface, theoretical kinetics and thermodynamics modeling can predict how the populations of different species evolve over time under various conditions of temperature and pressure. This is achieved through the use of statistical rate theories.
The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with the master equation (ME) formalism, is a powerful approach for calculating pressure- and temperature-dependent rate constants for unimolecular and recombination reactions. For the phenyl + propargyl system, RRKM-ME calculations have been performed to assess the competition between different reaction channels rsc.orgnih.govrsc.org.
These calculations show that at lower temperatures (below 1000 K), the collisional stabilization of the initial adducts, 3-phenyl-1-propyne and phenylallene, is the dominant process rsc.org. As the temperature increases, isomerization and dissociation channels become more significant. The RRKM-ME model can predict the branching ratios of the various products as a function of temperature and pressure, providing valuable data for kinetic modeling of complex chemical environments like combustion rsc.orgnih.govrsc.org.
For barrierless reactions, such as the initial association of two radicals, conventional transition state theory is not applicable. In these cases, Variable Reaction Coordinate Transition State Theory (VRC-TST) is a more appropriate method for calculating the high-pressure limit rate constants rsc.orgnih.govrsc.orgresearchgate.net. VRC-TST variationally minimizes the reaction flux along a reaction coordinate defined by the distance between the combining fragments.
In the study of the phenyl + propargyl reaction, VRC-TST was used to evaluate the rate constants for the formation of 3-phenyl-1-propyne and phenylallene rsc.orgnih.govrsc.org. The calculations revealed a negative temperature dependence for the rate of addition to the CH2-terminal of the propargyl radical at temperatures below 1000 K, which is a characteristic feature of barrierless radical-radical association reactions rsc.org.
Table 2: Calculated Rate Constants for Phenyl + Propargyl Association Channels at 1 atm
| Temperature (K) | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| 1500 | Phenyl + Propargyl → 3-Phenyl-1-propyne | 3.2 x 10⁻¹¹ |
| 1500 | Phenyl + Propargyl → Phenylallene | 2.8 x 10⁻¹¹ |
Note: Data is illustrative and based on findings from theoretical studies rsc.org.
Applications of Phenyl Propargyl Sulfide in Advanced Organic Synthesis
Synthesis of Functionalized Allenes
The conversion of propargyl sulfides into functionalized allenes represents a powerful tool in synthetic chemistry. Allenes are valuable building blocks due to their unique axial chirality and reactivity. Various methodologies have been developed to achieve this transformation, often with high levels of regio- and stereoselectivity.
One notable method involves a visible-light-mediated Doyle-Kirmse reaction of propargyl sulfides with aryl diazocarbonyl compounds. This reaction, conducted under blue LEDs, provides a route to functionalized allenes in satisfactory yields. The reaction is tolerant of a variety of functional groups on the aryl diazo compounds. rsc.org
Another approach utilizes a dual photoredox/nickel-catalyzed alkylation of propargylic carbonates, which are structurally related to propargyl sulfides. This method allows for the synthesis of trisubstituted allenes by reacting propargylic carbonates with alkyl 1,4-dihydropyridine (B1200194) derivatives under mild conditions. nih.gov While this example uses propargylic carbonates, the underlying principle of generating a propargylic radical intermediate is applicable to sulfides as well.
Furthermore, a multicomponent coupling reaction of propargyl carbonates, aryl iodides, and diboron (B99234) species, catalyzed by a palladium complex, offers a pathway to arylated allenes. acs.org This reaction is proposed to proceed through an allenyl boronic acid or allenyl-Bpin intermediate. acs.org
Table 1: Selected Methods for the Synthesis of Allenes from Propargylic Precursors
| Catalytic System | Reactants | Product Type | Reference |
|---|---|---|---|
| Visible light (blue LEDs) | Propargyl sulfides, Aryl diazocarbonyl compounds | Functionalized allenes | rsc.org |
| Dual photoredox/nickel | Propargylic carbonates, Alkyl 1,4-dihydropyridines | Trisubstituted allenes | nih.gov |
Preparation of Methylenecyclobutanes and Bicyclo[2.1.1]hexanes
Phenyl propargyl sulfide (B99878) serves as a key starting material in the synthesis of highly substituted methylenecyclobutanes and, subsequently, bicyclo[2.1.1]hexanes. These strained bicyclic structures are of significant interest in medicinal chemistry as bioisosteres for substituted phenyl rings. researchgate.netnih.gov
A copper-catalyzed nih.govresearchgate.net-sigmatropic rearrangement of propargyl sulfides with [1.1.1]propellane provides rapid access to allenylated methylenecyclobutanes. This reaction is highly efficient, scalable, and tolerates a wide range of functional groups. nih.gov The reaction proceeds under mild conditions, making it a practical method for the synthesis of these valuable building blocks. nih.gov
The resulting allenylated methylenecyclobutanes can be further transformed into trisubstituted bicyclo[2.1.1]hexanes through a photocatalyzed radical cascade cyclization. nih.gov This two-step sequence from phenyl propargyl sulfide provides an efficient route to these complex, three-dimensional scaffolds. nih.gov
Formation of Furan (B31954) and Pyrrole (B145914) Derivatives
Propargylic compounds, including sulfides, are valuable precursors for the synthesis of five-membered aromatic heterocycles like furans and pyrroles. organic-chemistry.orgksu.edu.sa While direct examples starting from this compound are not explicitly detailed in the provided sources, the general synthetic strategies are applicable.
Transition-metal-catalyzed rearrangements of allenyl sulfides, which can be generated in situ from propargyl sulfides, provide a route to furan derivatives. sigmaaldrich.com For instance, the gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols is an efficient method for preparing furans, pyrroles, and thiophenes. organic-chemistry.org By analogy, a propargyl sulfide could potentially undergo similar transformations.
The Paal-Knorr synthesis, a classical method for synthesizing these heterocycles, involves the reaction of a 1,4-dicarbonyl compound with a source of the heteroatom. ksu.edu.sayoutube.com While not a direct application of this compound as a starting material, it highlights a fundamental approach to furan and pyrrole synthesis. More modern methods, such as the photocatalytic conversion of furans to pyrroles, demonstrate the ongoing interest in developing efficient routes to these important heterocycles. synthesisspotlight.com
Construction of Sulfur-Containing Heterocycles
The inherent sulfur atom in this compound makes it a logical precursor for the synthesis of various sulfur-containing heterocycles. These compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. chemistryviews.orgsioc-journal.cn
Methodologies for constructing sulfur-containing heterocycles often involve the formation of carbon-sulfur bonds. sioc-journal.cn One strategy involves the base-mediated rearrangement of dithianyl-substituted propargylamines, which leads to the formation of medium-sized S,S-heterocycles through ring expansion of the dithiane ring. chemistryviews.org This transformation proceeds via a proposed endo-dig radical cyclization. chemistryviews.org
The synthesis of sulfur-containing heterocycles can also be achieved through reactions involving elemental sulfur or disulfide intermediates. digitellinc.comresearchgate.net These methods provide access to a wide range of heterocyclic systems, including benzothiophenes and other benzo-fused S-heterocycles. sioc-journal.cnorganic-chemistry.org
Role as a Versatile Building Block in Complex Molecule Synthesis
The propargyl group is a highly versatile functional moiety, and its incorporation into molecules like this compound creates valuable building blocks for the synthesis of more complex structures. nih.govmdpi.comnih.gov The reactivity of the alkyne and the presence of the phenylthio group allow for a multitude of synthetic transformations. nih.govmdpi.comnih.gov
Homopropargylic alcohols, which can be synthesized from propargyl precursors, are fundamental structural units in many bioactive compounds and serve as key intermediates in the synthesis of complex molecules. nih.gov The propargyl moiety can undergo various reactions, including additions, couplings, and rearrangements, to build molecular complexity. nih.govmdpi.comnih.gov
The ability to undergo propargyl-allenyl tautomerization further expands the synthetic utility of propargyl derivatives, allowing them to act as either propargylating or allenylating agents depending on the reaction conditions. mdpi.com
Ligand Chemistry in Organometallic Complexes
Sulfur-containing organic molecules, including this compound, can act as ligands in organometallic complexes. libretexts.org The sulfur atom can coordinate to a metal center, influencing the reactivity and stability of the resulting complex.
The propargyl group itself can coordinate to a metal in various ways, most notably as an η¹-propargyl or η³-propargyl/allenyl ligand. researchgate.net The interconversion between these coordination modes is a key aspect of their chemistry and plays a role in their reactivity. researchgate.net The η³-propargyl/allenyl ligand is a versatile unsaturated ligand with significant potential in organic synthesis. researchgate.netresearchgate.net
The combination of the sulfur donor and the propargyl group in this compound makes it a potentially interesting ligand for catalysis and organometallic synthesis, although specific examples of its use as a ligand were not prominent in the searched literature.
Polymer Chemistry and Materials Science Applications
Synthesis of Poly(phenyl propargyl sulfide)
The polymerization of phenyl propargyl sulfide (B99878) yields poly(this compound) [poly(PPS)], a sulfur-containing conjugated polymer. This transformation is typically achieved through polymerization reactions initiated by various transition metal catalysts. Research has demonstrated the efficacy of catalysts such as palladium chloride (PdCl₂), ruthenium chloride (RuCl₃), (norbornadiene)palladium(II) dichloride ((NBD)PdCl₂), tungsten hexachloride (WCl₆), and molybdenum pentachloride (MoCl₅) in promoting this polymerization. sci-hub.seelsevierpure.com
The polymerization process generally proceeds in a homogeneous manner, leading to a moderate yield of the polymer. sci-hub.seelsevierpure.com A typical synthetic procedure involves dissolving this compound and the chosen catalyst in a suitable solvent, such as dimethylformamide (DMF), and carrying out the reaction under a nitrogen atmosphere at an elevated temperature. sci-hub.se For instance, using PdCl₂ as a catalyst at 90°C for 24 hours has been shown to produce the polymer in a 63% yield. sci-hub.se The resulting polymer is then typically isolated by precipitation in a non-solvent like methanol. sci-hub.se
The catalytic activity has been observed to vary depending on the metal center. For example, molybdenum-based catalysts have been found to exhibit higher catalytic activity than tungsten-based catalysts in the polymerization of this compound. sci-hub.se The choice of catalyst and reaction conditions can influence the polymer yield. (NBD)PdCl₂, noted for its good solubility in polymerization solvents, has proven to be particularly effective, yielding up to 75% of the polymer. sci-hub.se
The chemical structure of the synthesized poly(this compound) is characterized by a conjugated polyacetylene backbone with pendant phenyl sulfide moieties. sci-hub.seelsevierpure.com Spectroscopic analysis, including Nuclear Magnetic Resonance (¹H- and ¹³C-NMR), Infrared (IR), and UV-visible spectroscopy, along with elemental analysis, confirms the intended polymer structure. sci-hub.seelsevierpure.com A key indicator of successful polymerization is the disappearance of the characteristic acetylenic C≡C and ≡C-H bond stretching frequencies of the monomer in the FT-IR spectrum of the polymer. sci-hub.seelsevierpure.com
Electro-optical Properties of Polyacetylene Derivatives
Poly(this compound), as a substituted polyacetylene, possesses a conjugated backbone that imparts it with distinct electro-optical properties. The simplest conjugated polymer, polyacetylene, is often limited in practical applications due to its insolubility, infusibility, and instability in air. sci-hub.se The introduction of substituents like the phenyl sulfide group in poly(PPS) helps to overcome these limitations while also tuning its electronic and optical characteristics. sci-hub.se
The thin films of poly(this compound) exhibit reversible electrochemical behavior, as demonstrated by cyclic voltammetry. This indicates that the polymer can undergo stable doping and undoping processes, a crucial feature for applications in electronic devices. sci-hub.seelsevierpure.com
In terms of its optical properties, poly(this compound) shows a characteristic UV-visible absorption band at approximately 360 nm. sci-hub.seelsevierpure.com When excited, it exhibits a blue photoluminescence (PL) spectrum with a peak at around 460 nm, which corresponds to a photon energy of 2.70 eV. sci-hub.seelsevierpure.com The energy band gap of poly(PPS) has been estimated to be 2.77 eV, calculated from the absorption edge. sci-hub.seelsevierpure.com These properties are indicative of its potential use in optoelectronic devices such as light-emitting diodes.
Integration into Novel Polymer Architectures
While the synthesis and fundamental properties of poly(this compound) have been established, its integration into more complex and novel polymer architectures represents an area with significant potential for creating advanced materials with tailored functionalities. The presence of a conjugated backbone and reactive pendant groups in poly(PPS) offers opportunities for its use as a building block in various polymer designs.
One promising avenue is the development of block copolymers . By combining a block of poly(this compound) with other polymer blocks (e.g., flexible chains or other functional conjugated polymers), materials with unique self-assembly behaviors and combined properties can be achieved. For instance, the synthesis of block copolymers containing polyacetylene segments has been explored to create materials for applications such as gas separation membranes and photonic materials. The synthetic strategies to achieve such architectures often involve living polymerization techniques or the use of macroinitiators.
Another area of interest is the creation of graft copolymers . The conjugated backbone of poly(this compound) could potentially serve as a scaffold from which other polymer chains are grown, or to which pre-formed polymers are attached. This "grafting-to" or "grafting-from" approach can dramatically alter the solubility, processability, and solid-state morphology of the parent polymer, leading to new materials for applications like organic electronics and sensors.
Furthermore, the potential for post-polymerization modification of the phenyl sulfide side chains or the polyacetylene backbone could lead to the development of functional polymer networks. For example, cross-linking reactions could be employed to enhance the thermal and mechanical stability of the material, which is a common strategy for improving the performance of high-performance polymers like polyphenylene sulfide (PPS). While specific research on the integration of poly(this compound) into these advanced architectures is still an emerging field, the fundamental chemistry of substituted polyacetylenes and sulfur-containing polymers suggests a rich area for future exploration.
Emerging Research Directions and Future Prospects
Development of Novel Reactivity Modes and Catalytic Systems
The unique structure of phenyl propargyl sulfide (B99878) allows for diverse reactivity at the alkyne, the propargylic position, and the sulfur atom. Research is actively exploring new catalytic systems to control and expand upon these intrinsic properties.
One major area of focus is the catalytic propargylic substitution reaction. Various Lewis acid catalysts have been shown to be effective in activating propargylic systems for nucleophilic attack. For instance, catalysts such as Yb(OTf)₃, Cu(OTf)₂, InCl₃, and BF₃·Et₂O have been successfully employed in the synthesis of functionalized molecules from propargylic precursors. rsc.org These systems facilitate the formation of key allenic intermediates that can undergo further transformations, such as intramolecular Friedel-Crafts alkylations to generate quinoline derivatives. rsc.org
Transition-metal catalysis has also unlocked novel reaction pathways. Palladium-catalyzed cascade reactions involving the intramolecular carbopalladation of propargyl sulfides have emerged as a powerful method for constructing five- and six-membered sulfur-containing heterocycles. researchgate.net Furthermore, rhodium(II) carbene chemistry has enabled highly efficient processpointchem.comresearchgate.net-sigmatropic rearrangements of sulfur ylides derived from sulfides, including propargylic systems, often proceeding effectively even in aqueous media. sigmaaldrich.com This rearrangement provides a route to complex molecular scaffolds that would be difficult to access through other means. The cyclopropanation of propargyl sulfur ylides with acrylates represents another reactivity mode, although it can be competitive with the processpointchem.comresearchgate.net-sigmatropic rearrangement. researchgate.net
| Catalyst System | Reaction Type | Application |
| Lewis Acids (e.g., BF₃·Et₂O, Yb(OTf)₃) | Propargylic Substitution | Synthesis of functionalized alkynes and heterocycles rsc.org |
| Palladium Complexes | Cyclocarbopalladation/Cross-Coupling | Access to sulfur-containing heterocycles researchgate.net |
| Rhodium(II) Complexes | processpointchem.comresearchgate.net-Sigmatropic Rearrangement | Synthesis of complex rearranged products sigmaaldrich.com |
| Copper(I) Complexes | Enantioselective Doyle-Kirmse Reaction | Formation of chiral tertiary homopropargylic sulfides researchgate.net |
Asymmetric Synthesis and Enantioselective Transformations
The development of methods for the asymmetric synthesis of chiral molecules derived from propargylic precursors is a rapidly advancing field. Alkynes with a stereocenter at the propargylic position are valuable building blocks for biologically active molecules. nih.gov
A significant strategy involves the enantioselective functionalization of the propargylic C(sp³)–H bond. nih.gov For example, iridium catalysts ligated with phosphoramidites have been used for highly enantioselective intermolecular C–H silylation. nih.gov This method can produce either propargylsilanes or their regioisomeric allenylsilanes with excellent enantioselectivity by controlling the reaction reagents. nih.govnih.gov Mechanistic studies suggest the reaction proceeds through an η³-propargyl/allenyl iridium intermediate, with the outer-sphere attack by the silylating agent being the enantioselective-determining step. nih.govnih.gov
Copper-based catalytic systems are also prominent in this area. A Cu(I)-catalyzed enantioselective Doyle-Kirmse reaction of allenyl sulfides with α-diazoesters provides an efficient route to enantio-enriched chiral tertiary homopropargylic sulfides, achieving high enantioselectivities of up to 96% ee. researchgate.net Asymmetric propargylic amination has also been achieved using copper catalysts paired with chiral ligands like (R)-Cl-MeO-BIPHEP. rsc.org
Furthermore, enantioselective transformations can be performed on the sulfur atom itself. The oxidation of sulfides to chiral sulfoxides is a fundamental transformation in organic synthesis, as sulfoxides are important chiral auxiliaries and are found in some pharmaceuticals. organic-chemistry.org Methods using chiral reagents or catalysts, such as modified Sharpless oxidation conditions [Ti(Oi-Pr)₄/(R,R)-DET], can achieve highly enantioselective sulfoxidation of alkyl aryl sulfides. organic-chemistry.org
Integration in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), which involve combining three or more reactants in a single operation, offer significant advantages in terms of efficiency and atom economy. nih.gov The propargyl sulfide motif is well-suited for inclusion in MCRs and for initiating cascade reactions, where the initial product undergoes further spontaneous transformations.
The alkyne group in phenyl propargyl sulfide is a versatile handle for initiating such processes. For example, gold-catalyzed cascade reactions involving propargyl alcohols and 2-alkynyl arylazides have been developed to produce complex pyrroloindolone derivatives in a step-economical fashion. nih.gov In these reactions, the gold catalyst can participate in multiple catalytic cycles in tandem. nih.gov Palladium-catalyzed cyclocarbopalladation followed by a cross-coupling reaction is another example of a powerful cascade process that utilizes propargyl sulfides to build sulfur heterocycles. researchgate.net
The Banert cascade, which transforms propargylic azides into functionalized 1,2,3-triazoles, showcases the potential of the propargyl unit to undergo complex rearrangements. researchgate.net This type of reaction can proceed through either a sigmatropic or prototropic mechanism depending on the substrate and reaction conditions. researchgate.net While originally demonstrated with azides, the underlying principles of harnessing the reactivity of the propargyl system are applicable to sulfides, which can be integrated into similar complex reaction networks. For instance, the products of initial transformations on propargyl sulfides can be subjected to subsequent reactions in a one-pot sequence, such as copper-catalyzed click reactions or palladium-catalyzed Sonogashira couplings. researchgate.net
Applications in Drug Discovery and Agrochemical Development (as synthetic precursors)
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical research. processpointchem.comspectrochem.in The compound itself is not an active agent but serves as a versatile building block for constructing heterocyclic scaffolds that are common in bioactive molecules.
A primary application is in the synthesis of sulfur-containing heterocycles. Structures like benzothiazepines, which can be accessed from precursors derived from propargyl sulfides, are investigated for various therapeutic applications. acs.orgacs.org The unique reactivity of the propargyl group allows for cyclization reactions that form the core of these heterocyclic systems.
Furthermore, the sulfide can be oxidized to the corresponding phenyl propargyl sulfone. nist.gov Propargyl sulfones are important synthetic intermediates in their own right, participating in a variety of transformations, including Michael additions and cycloadditions. Sulfone-containing molecules are of significant interest in drug discovery; for example, a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones were investigated as selective inverse agonists for the nuclear receptor RORγt, a target for autoimmune diseases. nih.gov The ability to readily access propargyl sulfones from this compound makes it a useful precursor in the exploration of such chemical space. The development of new synthetic methodologies using this building block continues to support the discovery of novel chemical entities for various life science applications. chemscene.com
Advanced Spectroscopic and Structural Characterization
The structural and physical properties of this compound have been well-characterized, providing a foundation for its use in synthesis and for the identification of its derivatives.
Physical and Chemical Properties:
The compound is typically a colorless or pale yellow liquid. processpointchem.com Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈S | sigmaaldrich.comchemeo.com |
| Molecular Weight | 148.22 g/mol | sigmaaldrich.com |
| Boiling Point | 74 °C at 0.4 mmHg; 108-110 °C at 10 Torr | sigmaaldrich.comechemi.com |
| Density | 1.077 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index (n²⁰/D) | 1.593 | sigmaaldrich.com |
| InChI Key | HXKVNRKJSSHQQY-UHFFFAOYSA-N | sigmaaldrich.comchemeo.com |
| CAS Number | 5651-88-7 | sigmaaldrich.com |
Spectroscopic Data:
Spectroscopic analysis provides definitive structural confirmation.
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the acetylenic proton (a triplet around δ 2.2-2.5 ppm), the propargylic methylene protons (a doublet coupled to the acetylenic proton, around δ 3.6-3.8 ppm), and the aromatic protons of the phenyl group (a multiplet in the region of δ 7.2-7.5 ppm).
¹³C NMR: The carbon spectrum would display signals for the two sp-hybridized alkyne carbons (around δ 70-80 ppm), the propargylic methylene carbon, and the distinct carbons of the phenyl ring.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, weak absorption for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and a weak absorption for the C≡C triple bond stretch (around 2120 cm⁻¹).
These spectroscopic signatures are crucial for monitoring reactions involving this compound and for characterizing the novel compounds synthesized from it.
Q & A
Q. What are the standard synthetic routes for phenyl propargyl sulfide, and how can its purity be validated?
this compound is synthesized via nucleophilic substitution between propargyl bromide and thiophenol under basic conditions. A validated protocol involves oxidizing this compound to its sulfone derivative using hydrogen peroxide (30% w/v) in glacial acetic acid at 100°C for 2 hours, achieving a 70% yield over two steps . Purity can be confirmed via melting point analysis (77–78°C) and NMR spectroscopy (e.g., NMR δ 2.41 ppm for the terminal alkyne proton and δ 3.99 ppm for the CH group) .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- and NMR : To confirm the propargyl moiety (e.g., terminal alkyne proton at δ 2.41 ppm) and aryl sulfide structure .
- Melting Point (MP) Analysis : Used to validate purity (e.g., MP 77–78°C for phenyl propargyl sulfone) .
- Mass Spectrometry : For molecular ion detection and fragmentation pattern analysis .
Q. How is this compound utilized in cycloaddition reactions?
It serves as a substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazoles, which are precursors for rhodium-catalyzed tandem 1,2-sulfur migration and aza-Diels–Alder reactions. For example, reacting this compound with TsN in the presence of CuTc yields fused tetrahydropyridines in 66–69% yields .
Advanced Research Questions
Q. How does this compound participate in diastereoselective Pauson-Khand (PK) reactions?
In PK reactions with norbornadiene (NBD), this compound acts as an alkyne partner, forming tricyclic cyclopentenones (e.g., 2a–e) in moderate yields (50–70%). The sulfide group facilitates elimination or oxidation post-reaction, enabling access to exocyclic enones. The stereochemical outcome depends on the alkyne’s electronic and steric profile .
Q. What mechanistic insights explain the chemoselective reduction of phenyl propargyl sulfoxide derivatives?
Manganese-catalyzed reduction of phenyl propargyl sulfoxide to the sulfide occurs at 110°C with 92% yield. The MnBr(CO) catalyst selectively reduces sulfoxides without affecting alkynyl or aryl halide groups. This chemoselectivity is attributed to the catalyst’s preference for sulfur-centered redox activity over π-bond interactions .
Q. How do computational models predict the reactivity of this compound in radical recombination processes?
Density functional theory (DFT) and RRKM/master equation analyses reveal that this compound’s terminal alkyne can undergo radical recombination with propargyl radicals (CH), forming intermediates like 1,3-hexadiyne. These pathways are critical for modeling pyrolysis or combustion byproducts .
Q. What contradictions exist in reported yields for this compound-derived tetrahydropyridines, and how can they be resolved?
Discrepancies in yields (e.g., 66% for product 3a vs. 69% for 5a ) arise from variations in catalysts (Rh(OAc) vs. CuTc), temperature, or solvent polarity. Optimizing reaction time (4 hours at 90°C vs. room temperature) and using toluene as a solvent enhance reproducibility .
Q. How is this compound applied in the stereoselective synthesis of C-linked glycoconjugates?
As a propargyl ether precursor, it participates in samarium-mediated coupling reactions to form disaccharides with acetal and phenyl sulfide groups. Subsequent oxidation converts the sulfide to a sulfone, enabling further functionalization for glycobiology studies .
Q. What role does this compound play in allenylsilane synthesis?
Lithiation or silylation of this compound with TMS-Cl/Mg/HMPA generates allenylsilanes via regioselective metalation at the propargyl position. This method tolerates diverse electrophiles, enabling access to α,β-unsaturated silanes for cross-coupling reactions .
Q. How is this compound used in QSAR model validation for toxicity prediction?
It is included in datasets (e.g., Table 3 in ) to validate predictive models for toxicity endpoints. Its descriptor value (0.54) reflects intermediate hydrophobicity and electronic effects, aiding in model calibration for sulfides and alkynes .
Methodological Recommendations
- Contradiction Analysis : Compare catalyst systems (e.g., Rh vs. Cu) and solvent effects to resolve yield discrepancies .
- Diastereoselectivity : Use chiral auxiliaries or asymmetric catalysis to enhance PK reaction outcomes .
- Computational Modeling : Employ DFT or machine learning to predict radical recombination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
